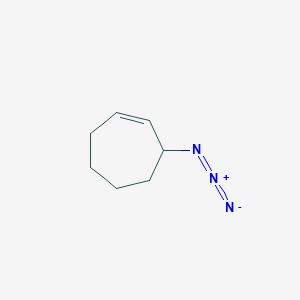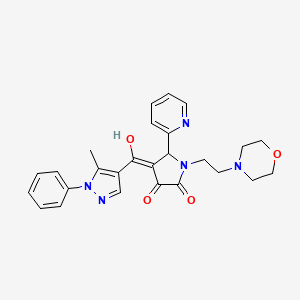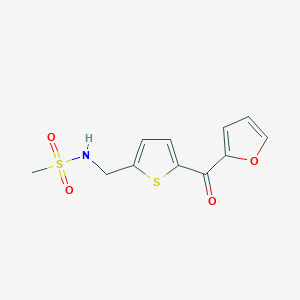
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is an organic compound that features a unique structure combining a furan ring, a thiophene ring, and a methanesulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and thiophene rings suggests it may exhibit interesting electronic properties, while the methanesulfonamide group can enhance its solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide typically involves multi-step organic synthesis. One common route starts with the preparation of the furan-2-carbonyl chloride and thiophene-2-carbaldehyde. These intermediates are then subjected to a condensation reaction to form the furan-thiophene intermediate. This intermediate is further reacted with methanesulfonamide under basic conditions to yield the final product.
- Step 1: Preparation of Furan-2-carbonyl Chloride:
- React furan-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.
- Reaction conditions: Reflux, inert atmosphere (e.g., nitrogen).
- Step 2: Preparation of Thiophene-2-carbaldehyde:
- Oxidize thiophene-2-methanol using an oxidizing agent such as pyridinium chlorochromate (PCC).
- Reaction conditions: Room temperature, dry solvent (e.g., dichloromethane).
- Step 3: Condensation Reaction:
- Combine furan-2-carbonyl chloride and thiophene-2-carbaldehyde in the presence of a base (e.g., triethylamine).
- Reaction conditions: Room temperature, inert atmosphere.
- Step 4: Formation of this compound:
- React the intermediate with methanesulfonamide in the presence of a base (e.g., sodium hydride).
- Reaction conditions: Room temperature, inert atmosphere.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions:
- Oxidation:
- The furan and thiophene rings can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
- Major products: Oxidized derivatives of the furan and thiophene rings.
- Reduction:
- The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Major products: Reduced forms of the carbonyl and sulfonamide groups.
- Substitution:
- The methanesulfonamide group can participate in nucleophilic substitution reactions.
- Common reagents: Nucleophiles such as amines or thiols.
- Major products: Substituted derivatives with new functional groups replacing the methanesulfonamide group.
科学研究应用
Chemistry: In chemistry, N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials with specific electronic properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. The presence of the furan and thiophene rings can facilitate interactions with biological macromolecules, making it a useful tool in biochemical assays.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as conductive polymers or organic semiconductors. Its electronic properties make it suitable for applications in electronic devices and sensors.
作用机制
The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the methanesulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds:
- N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide
- N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
- N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide
Uniqueness: Compared to similar compounds, N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which enhances its solubility and reactivity. This makes it more versatile in various chemical reactions and applications. Additionally, the combination of furan and thiophene rings provides a distinct electronic profile that can be exploited in the design of new materials and drugs.
属性
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S2/c1-18(14,15)12-7-8-4-5-10(17-8)11(13)9-3-2-6-16-9/h2-6,12H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFJGIVRMJJJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline](/img/structure/B2687360.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2687361.png)
![2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2687362.png)
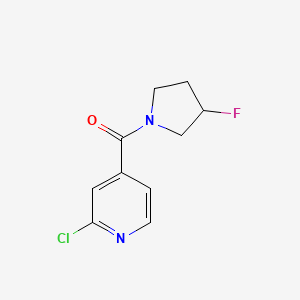
![2-[6-chloro-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2687365.png)
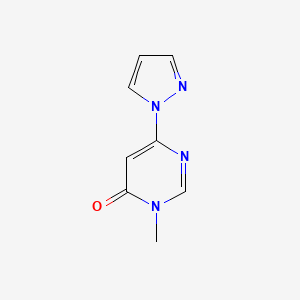

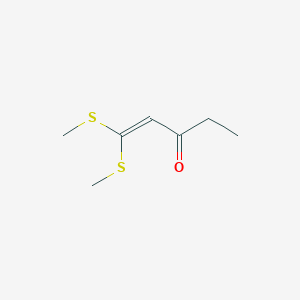
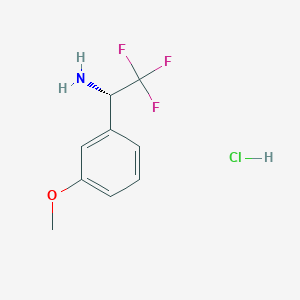
![(2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine](/img/structure/B2687376.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2687382.png)
